Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . It is a bicyclic amine derivative, characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene structure. This compound is typically found as a white to yellow solid and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A related compound with a ketone group instead of an amine.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its chemical reactivity and biological interactions. The specific arrangement of its atoms allows for diverse functionalization, which is crucial for developing derivatives with enhanced biological properties.
Biological Activity Overview
Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-amine exhibit promising antibacterial and anticancer activities. These derivatives have been studied extensively for their effectiveness against various bacterial strains and cancer cell lines.
Antibacterial Activity
Studies have shown that certain derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-amine possess significant antibacterial properties. For instance, compounds synthesized from this framework have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
Compound Name | Activity | Target Bacteria | Reference |
---|---|---|---|
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one | Antibacterial | E. coli | |
7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one | Antibacterial | S. aureus |
Anticancer Activity
The anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives has also been documented in various studies. The compounds have shown cytotoxic effects against several cancer cell lines.
The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene derivatives exert their biological effects is an area of active research. Preliminary findings suggest that these compounds may interact with specific enzymes or receptors involved in cell proliferation and bacterial resistance mechanisms.
Case Studies
Several case studies highlight the potential therapeutic applications of bicyclo[4.2.0]octa-1,3,5-triene derivatives:
- Antibacterial Efficacy : A study demonstrated that a derivative effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.
- Cytotoxicity Against Cancer Cells : Another investigation reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZQYQZYGGJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511605 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2299-00-5 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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